2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole
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Overview
Description
2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Various substituents can be introduced at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The propylphenyl group can enhance the compound’s lipophilicity, improving its ability to interact with cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole is unique due to the presence of both the sulfanyl and propylphenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications .
Properties
CAS No. |
192800-14-9 |
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Molecular Formula |
C17H20N4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethylsulfanyl]-5-(4-propylphenyl)-1H-imidazole |
InChI |
InChI=1S/C17H20N4S/c1-2-3-13-4-6-14(7-5-13)16-11-19-17(21-16)22-9-8-15-10-18-12-20-15/h4-7,10-12H,2-3,8-9H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
URBTVSJDFXZLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CN=C(N2)SCCC3=CN=CN3 |
Origin of Product |
United States |
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